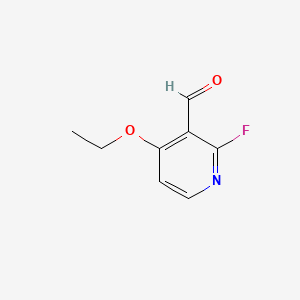
4-Ethoxy-2-fluoronicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-fluoronicotinaldehyde is an organic compound with the molecular formula C8H8FNO2. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted by fluorine and ethoxy groups, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-fluoronicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoronicotinaldehyde as the starting material.
Ethoxylation: The ethoxylation reaction is carried out by reacting 2-fluoronicotinaldehyde with an ethoxy group donor, such as ethyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2-fluoronicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of catalysts like palladium or copper
Major Products Formed
Oxidation: 4-Ethoxy-2-fluoronicotinic acid
Reduction: 4-Ethoxy-2-fluoronicotinalcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Ethoxy-2-fluoronicotinaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2-fluoronicotinaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in neurological pathways. The ethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone: This compound has a similar ethoxy group but differs in the core structure and additional substituents.
2,6-Dichloro-3-ethoxy-5-methoxyaniline: Another compound with an ethoxy group, but with different halogen and methoxy substituents.
Uniqueness
4-Ethoxy-2-fluoronicotinaldehyde is unique due to the specific combination of ethoxy and fluorine substituents on the nicotinaldehyde core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
4-ethoxy-2-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-7-3-4-10-8(9)6(7)5-11/h3-5H,2H2,1H3 |
Clave InChI |
YOEGGQONMTVPKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=NC=C1)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)


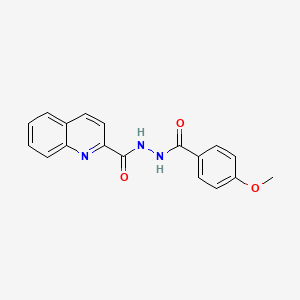
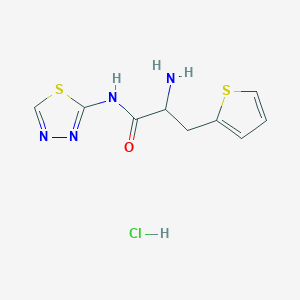



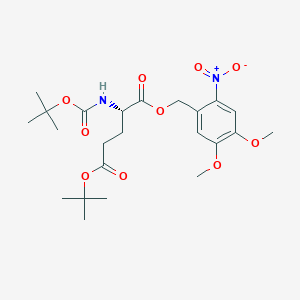
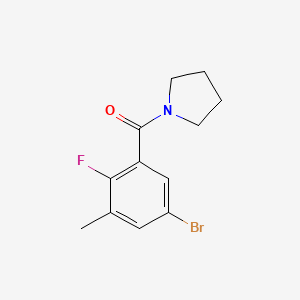

![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan](/img/structure/B14018387.png)

![2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate](/img/structure/B14018401.png)
